molecular formula C24H24N4O3S B307623 1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE

1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE

Cat. No.: B307623
M. Wt: 448.5 g/mol
InChI Key: VNQNZAZPMBQKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a butyryl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)

    Reduction: Lithium aluminum hydride (LiAlH₄), ethanol (C₂H₅OH)

    Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)

Major Products

Scientific Research Applications

1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyloxy, butyryl, and methylthio groups contribute to its reactivity and potential bioactivity, setting it apart from other similar compounds .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[3-methylsulfanyl-6-(4-prop-2-enoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one

InChI

InChI=1S/C24H24N4O3S/c1-4-8-20(29)28-19-10-7-6-9-18(19)21-22(25-24(32-3)27-26-21)31-23(28)16-11-13-17(14-12-16)30-15-5-2/h5-7,9-14,23H,2,4,8,15H2,1,3H3

InChI Key

VNQNZAZPMBQKNI-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OCC=C

Canonical SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

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